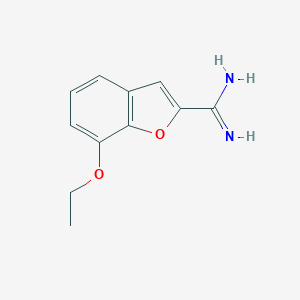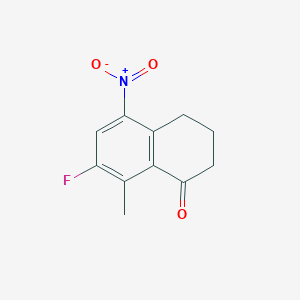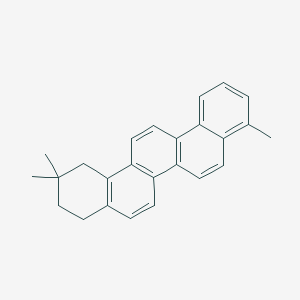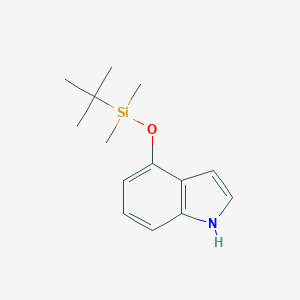![molecular formula C15H13NO2 B180877 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole CAS No. 35876-70-1](/img/structure/B180877.png)
2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole, also known as PBOX-15, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound belongs to the class of benzoxazole derivatives, which have shown promise in inhibiting the growth of cancer cells. In
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole binds to the enzyme and prevents it from functioning properly, leading to DNA damage and cell death. 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life in the body. 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole has been shown to inhibit tumor growth in animal models, and has also been shown to sensitize cancer cells to radiation therapy.
実験室実験の利点と制限
One of the advantages of 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole is its low toxicity in normal cells and tissues, which makes it a promising candidate for cancer treatment. It has also been shown to have good pharmacokinetic properties, which makes it suitable for further development as a drug. However, one of the limitations of 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole. One area of research is the development of more efficient synthesis methods for 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole, which could improve its yield and purity. Another area of research is the optimization of its pharmacokinetic properties, which could improve its efficacy as a cancer treatment. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole, as well as its potential use in combination with other cancer therapies.
合成法
The synthesis of 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole involves the reaction of 2-aminophenol with 4-methoxybenzaldehyde and methyl iodide in the presence of a base. The resulting product is then treated with acetic anhydride to obtain 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole. This method has been optimized to produce high yields of 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole with good purity.
科学的研究の応用
2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, prostate, and colon cancer cells. 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
特性
CAS番号 |
35876-70-1 |
|---|---|
製品名 |
2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole |
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C15H13NO2/c1-10-3-8-14-13(9-10)16-15(18-14)11-4-6-12(17-2)7-5-11/h3-9H,1-2H3 |
InChIキー |
VJDKBYXMDBYDFG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)OC |
正規SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B180801.png)




![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)
![7-Azaspiro[4.5]decane](/img/structure/B180816.png)



![6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B180824.png)
![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)
